An In-depth Technical Guide to the Physicochemical Properties of BnO-PEG1-CH2CO2tBu
An In-depth Technical Guide to the Physicochemical Properties of BnO-PEG1-CH2CO2tBu
For Researchers, Scientists, and Drug Development Professionals
Abstract
BnO-PEG1-CH2CO2tBu, also known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a heterobifunctional single-unit polyethylene glycol (PEG) linker. Its unique structure, featuring a benzyl-protected hydroxyl group and a tert-butyl-protected carboxylic acid, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its known physicochemical properties, outlines general experimental protocols for its characterization, and illustrates its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
The precise quantitative physicochemical data for BnO-PEG1-CH2CO2tBu is not extensively reported in publicly available literature. However, its fundamental properties have been established.
| Property | Value | Source |
| Chemical Name | tert-butyl 2-(2-(benzyloxy)ethoxy)acetate | Multiple |
| Synonyms | BnO-PEG1-CH2CO2tBu | Multiple |
| CAS Number | 1309451-06-6 | Multiple |
| Molecular Formula | C₁₅H₂₂O₄ | Multiple |
| Molecular Weight | 266.33 g/mol | Multiple |
| SMILES | CC(C)(C)OC(=O)COCCOCc1ccccc1 | Multiple |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Storage Temperature | -20°C | Supplier Data |
Table 1: General Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
| Refractive Index | Not Available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO). The PEG unit imparts some aqueous solubility, a key feature for its application in bioconjugation. | Inferred from structure and application |
Table 2: Specific Physical Properties (Largely Undocumented)
Role in Drug Development: A PROTAC Linker
BnO-PEG1-CH2CO2tBu is primarily utilized as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The linker's physicochemical properties, such as its length, flexibility, and solubility, are critical determinants of the resulting PROTAC's efficacy, including its ability to promote the formation of a stable ternary complex between the target protein and the E3 ligase, as well as its cell permeability and pharmacokinetic profile. The single PEG unit in BnO-PEG1-CH2CO2tBu enhances the water solubility of the resulting PROTAC, which can improve its drug-like properties.
Caption: General workflow for PROTAC synthesis using BnO-PEG1-CH2CO2tBu.
Caption: Logical relationship of linker properties to PROTAC function.
Experimental Protocols for Characterization
While specific experimental data for BnO-PEG1-CH2CO2tBu is scarce, the following are generalized protocols for the characterization of PEG-based linkers, which are directly applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure and purity of the linker.
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Objective: To verify the presence of characteristic proton and carbon signals corresponding to the benzyl, PEG, and tert-butyl groups.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR Analysis:
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Acquire a one-dimensional proton NMR spectrum.
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Expected Signals:
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Aromatic protons of the benzyl group (~7.3 ppm).
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Methylene protons of the benzyl group (-CH₂-Ph) (~4.5 ppm).
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Methylene protons of the PEG linker (-O-CH₂-CH₂-O-) (~3.6-3.7 ppm).
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Methylene protons adjacent to the ester (-O-CH₂-C=O) (~4.1 ppm).
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Singlet for the tert-butyl group (-C(CH₃)₃) (~1.4 ppm).
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¹³C NMR Analysis:
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Acquire a proton-decoupled carbon-13 NMR spectrum.
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Expected Signals:
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Aromatic carbons of the benzyl group (~127-138 ppm).
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Carbonyl carbon of the ester (~170 ppm).
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Carbons of the PEG and benzyl methylene groups (~68-73 ppm).
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Quaternary and methyl carbons of the tert-butyl group (~81 and ~28 ppm, respectively).
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Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
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Objective: To determine the exact mass of the molecule and confirm its elemental composition.
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Technique: Electrospray ionization (ESI) is a suitable method.
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Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
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Analysis:
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Infuse the sample into the mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
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Expected Ion: The primary ion observed will likely be the sodium adduct [M+Na]⁺ (m/z 289.14) or the protonated molecule [M+H]⁺ (m/z 267.16). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.
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High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound.
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Objective: To separate the compound from any starting materials, by-products, or degradation products and to quantify its purity.
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Method: A reverse-phase HPLC method is typically appropriate.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
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Analysis:
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Inject a solution of the compound.
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The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
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Conclusion
BnO-PEG1-CH2CO2tBu is a well-defined chemical entity with a crucial role as a heterobifunctional linker in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While a comprehensive public dataset of its specific physicochemical properties is lacking, its structure allows for predictable behavior and its characterization can be readily achieved using standard analytical techniques. The strategic incorporation of this and similar PEG linkers is a key consideration in the rational design of effective and bioavailable PROTAC therapeutics.
